5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5
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Overview
Description
The compound 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] is a complex organic molecule that belongs to the class of biotin and derivatives This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] involves several steps. One common method includes the reaction of a precursor molecule with specific reagents under controlled conditions. For instance, the synthesis may start with the reaction of a thieno[3,4-d]imidazole derivative with pentanoic acid under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, influencing their activity and function. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Biotin: A well-known vitamin that shares structural similarities with 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5].
Thieno[3,4-d]imidazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
What sets this compound] apart is its specific stereochemistry and the presence of unique functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H16N2O4S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m1/s1 |
InChI Key |
KCSKCIQYNAOBNQ-SUNFIEJBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1=O)CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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